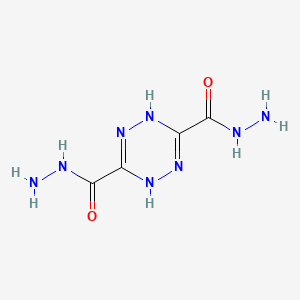
1,4-Dihydro-1,2,4,5-tetrazine-3,6-dicarbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dihydro-1,2,4,5-tetrazine-3,6-dicarbohydrazide is a chemical compound with the molecular formula C4H8N8O2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dihydro-1,2,4,5-tetrazine-3,6-dicarbohydrazide typically involves the reaction of 1,2,4,5-tetrazine-3,6-dicarboxylic acid with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
C4H4N4O4+2N2H4→C4H8N8O2+2H2O
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and involves the use of industrial-grade reagents and equipment .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dihydro-1,2,4,5-tetrazine-3,6-dicarbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 1,2,4,5-tetrazine-3,6-dicarboxylic acid.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as nitric acid, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products
The major products formed from these reactions include 1,2,4,5-tetrazine-3,6-dicarboxylic acid, hydrazine derivatives, and substituted tetrazine compounds .
Aplicaciones Científicas De Investigación
1,4-Dihydro-1,2,4,5-tetrazine-3,6-dicarbohydrazide has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1,4-Dihydro-1,2,4,5-tetrazine-3,6-dicarbohydrazide involves its interaction with molecular targets through various pathways. In biological systems, it can act as a prodrug that releases active species upon metabolic activation. The compound’s high nitrogen content and ability to undergo redox reactions make it a versatile agent in various applications .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4,5-Tetrazine-3,6-dicarboxylic acid: A closely related compound with similar chemical properties but different applications.
3,6-Diamino-1,2,4,5-tetrazine: Another tetrazine derivative with applications in energetic materials.
3,6-Dihydroxy-1,2,4,5-tetrazine: Known for its use in organic synthesis and materials science.
Uniqueness
1,4-Dihydro-1,2,4,5-tetrazine-3,6-dicarbohydrazide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its high nitrogen content and ability to form stable complexes with various metals make it a valuable compound in both research and industrial settings .
Propiedades
Número CAS |
832112-59-1 |
|---|---|
Fórmula molecular |
C4H8N8O2 |
Peso molecular |
200.16 g/mol |
Nombre IUPAC |
1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarbohydrazide |
InChI |
InChI=1S/C4H8N8O2/c5-7-3(13)1-9-11-2(12-10-1)4(14)8-6/h5-6H2,(H,7,13)(H,8,14)(H,9,10)(H,11,12) |
Clave InChI |
WILNQPQTNDVDNA-UHFFFAOYSA-N |
SMILES canónico |
C1(=NNC(=NN1)C(=O)NN)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


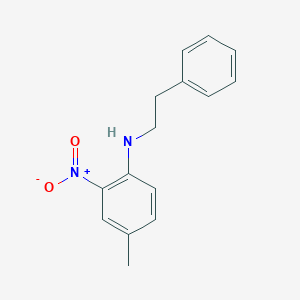

![1,5-Bis[4-(2-hydroxyethoxy)phenyl]penta-1,4-dien-3-one](/img/structure/B14203371.png)
![1-Benzyl-3-[hydroxy(phenyl)methylidene]pyrrolidine-2,4-dione](/img/structure/B14203378.png)
![N-[(Furan-2-yl)methyl]-5-methyl-2-oxo-1,3-dioxane-5-carboxamide](/img/structure/B14203379.png)

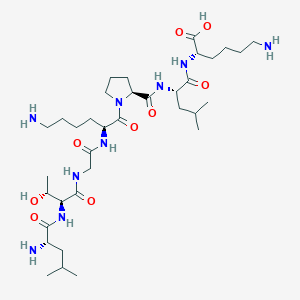
![2-{2-[1-(4-Chlorophenyl)cyclobutyl]-2-oxoethyl}cyclooct-2-en-1-one](/img/structure/B14203406.png)
![7,7-Dibutylbicyclo[4.1.0]heptane](/img/structure/B14203407.png)
![12-(2-Methylpropanoyl)benzo[b]acridine-6,11-dione](/img/structure/B14203414.png)
![(9H-beta-Carbolin-1-yl)(4'-methyl[1,1'-biphenyl]-3-yl)methanone](/img/structure/B14203415.png)
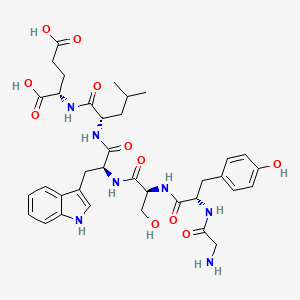
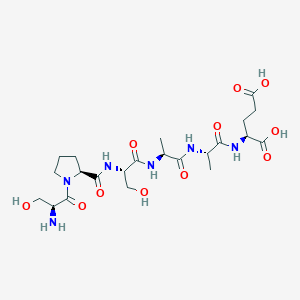
![3-Ethoxy-5-ethyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14203431.png)
